molecular formula C7H7BO3 B11924108 Benzo[c][1,2]oxaborole-1,7(3H)-diol

Benzo[c][1,2]oxaborole-1,7(3H)-diol

Cat. No.: B11924108
M. Wt: 149.94 g/mol
InChI Key: DKZISWIZAVMUEX-UHFFFAOYSA-N
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Description

Benzo[c][1,2]oxaborole-1,7(3H)-diol is a boron-containing heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by a fused benzene and oxaborole ring system, which imparts distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c][1,2]oxaborole-1,7(3H)-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ortho-aminophenols with boronic acids or boronates, followed by cyclization to form the oxaborole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: Benzo[c][1,2]oxaborole-1,7(3H)-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of Benzo[c][1,2]oxaborole-1,7(3H)-diol involves its interaction with specific molecular targets. For instance, it inhibits leucyl-tRNA synthetase by forming a stable adduct with the enzyme, thereby blocking protein synthesis in microorganisms . This mechanism is crucial for its antimicrobial activity and highlights its potential as a therapeutic agent.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7BO3

Molecular Weight

149.94 g/mol

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborol-7-ol

InChI

InChI=1S/C7H7BO3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9-10H,4H2

InChI Key

DKZISWIZAVMUEX-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2O)O

Origin of Product

United States

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